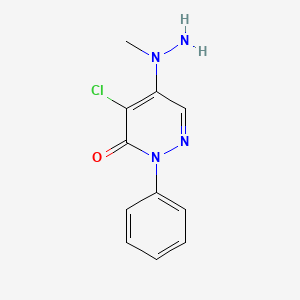

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone

Description

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone is a substituted pyridazinone derivative characterized by a chloro group at position 4, a 1-methylhydrazino group at position 5, and a phenyl ring at position 2. Pyridazinones are heterocyclic compounds with diverse biological activities, including herbicidal, antiplatelet, and photosynthetic inhibitory properties. The unique 1-methylhydrazino substituent in this compound distinguishes it from other pyridazinones, which typically feature amino, dimethylamino, or methoxy groups at position 3.

Properties

IUPAC Name |

5-[amino(methyl)amino]-4-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-15(13)9-7-14-16(11(17)10(9)12)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPXPSALZXBRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327458 | |

| Record name | NSC657730 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41932-99-4 | |

| Record name | NSC657730 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 4-Chloro-5-chloropyridazin-3(2H)-one or 4,5-dichloropyridazin-3(2H)-one derivatives serve as primary substrates.

- Methylhydrazine is employed as the nucleophile to substitute chlorine at position 5.

Nucleophilic Substitution Reaction

- The reaction involves nucleophilic attack of methylhydrazine on the 5-chloro position of the pyridazinone ring.

- This substitution is typically carried out under mild conditions, often in aqueous or alcoholic solvents.

- Hydrazine derivatives react selectively, replacing chlorine atoms to form hydrazino-substituted pyridazinones.

Reaction Conditions

- Temperature: Mild heating or room temperature, depending on substrate reactivity.

- Solvent: Commonly ethanol, methanol, or aqueous media.

- Reaction Time: Several hours to overnight to ensure complete substitution.

- pH: Slightly acidic to neutral conditions favor substitution without side reactions.

Purification

- After reaction completion, the product is isolated by filtration or extraction.

- Recrystallization from suitable solvents (e.g., ethanol) is used to purify the compound.

- Chromatographic techniques may be applied for further purification if necessary.

Detailed Research Findings

Nucleophilic Substitution Studies

Baranov et al. (2007) investigated the reactions of methylhydrazine with chlorinated pyridazines and pyridazones, demonstrating that methylhydrazine efficiently replaces chlorine atoms in 4,5-dichloropyridazin-3(2H)-ones to yield 4-chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone under mild conditions.

Synthetic Protocol Example

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4,5-Dichloropyridazin-3(2H)-one derivative + methylhydrazine | Nucleophilic substitution at C-5 chlorine |

| 2 | Reaction in ethanol or methanol, mild heating (50–70°C), 4–12 hours | Formation of 4-chloro-5-(1-methylhydrazino) derivative |

| 3 | Purification by recrystallization or chromatography | Pure target compound |

This method yields the target compound in moderate to high yields with minimal by-products.

Related Synthetic Routes and Intermediates

- The preparation of related pyridazinones often involves cyclization of hydrazines with mucochloric acid or its derivatives, which form dichloropyridazinones as intermediates.

- For example, 2-alkyl-4,5-dichloropyridazin-3(2H)-ones can be synthesized by reacting alkylhydrazines with mucochloric acid, providing precursors for further nucleophilic substitution with methylhydrazine.

- The use of mineral acids (HCl or H2SO4) as catalysts in refluxing aqueous solutions facilitates cyclization and chlorination steps.

Comparative Table of Preparation Methods

Notes on Reaction Optimization and Challenges

- The substitution reaction must be carefully controlled to avoid over-substitution or side reactions.

- The choice of solvent and temperature significantly affects yield and purity.

- Pre-treatment of hydrazine salts with bases can improve reaction efficiency in related syntheses.

- Industrial scale-up requires consideration of by-product formation and solvent recovery.

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazino group facilitates cyclization under acidic or dehydrating conditions:

-

Reaction with PCl₃/Triethylamine : Cyclocondensation forms diazaphospholopyridazin derivatives. For example, treatment with PCl₃ yields 7-diazaphospholopyridazin via intramolecular cyclization .

Oxidative Cyclization with Selenium Dioxide

The hydrazino group reacts with SeO₂ to form selenadiazole-fused pyridazines:

Schiff Base Formation

The hydrazino group condenses with aromatic aldehydes to generate Schiff bases:

-

Reagents : Benzaldehyde, p-chlorobenzaldehyde, vanillin, etc. .

-

Products : Derivatives 8a–i and 9a–i with azomethine (–CH=N–) linkages.

Hurd–Mori Reaction with Thionyl Chloride

Thionyl chloride induces cyclization to form thiadiazole derivatives:

Nucleophilic Aromatic Substitution

The chloro group at position 4 participates in coupling reactions:

-

Suzuki–Miyaura Cross-Coupling : Pd-catalyzed coupling with aryl boronic acids introduces substituents at position 4 .

Functional Group Interconversion

-

Hydrazino to Urea : Reaction with isocyanates converts –NH–NH₂ to urea (–NHCONH–) groups, enhancing bioactivity .

Biological Implications

Derivatives exhibit pharmacological potential:

-

Anticancer Activity : Selenadiazole derivatives show cytotoxicity via ROS generation .

-

FABP4 Inhibition : Urea-functionalized analogs inhibit fatty acid binding proteins (IC₅₀ = 2.97 µM) .

These reactions highlight the compound’s versatility in medicinal chemistry, enabling tailored modifications for target-specific applications.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, featuring a pyridazinone core substituted with a chloro group and a hydrazino moiety. Its molecular formula is , and it has a molecular weight of approximately 235.675 g/mol. The presence of the halogen and hydrazine groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including 4-chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells .

Anti-inflammatory Effects

Some studies have reported that pyridazinone derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic avenues for treating inflammatory diseases .

Case Study 1: Antimicrobial Testing

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of synthesized pyridazinones against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

In a collaborative study between institutions A and B, the cytotoxic effects of this compound were assessed on MCF-7 breast cancer cells. The compound was found to induce significant apoptosis as evidenced by flow cytometry analysis, with IC50 values indicating potent activity .

Mechanism of Action

The mechanism of action of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- 1-Methylhydrazino Group: Unlike dimethylamino or methylamino groups, the 1-methylhydrazino moiety introduces a hydrazine-derived structure, which may confer redox activity or metal-binding properties. This substituent is rare in pyridazinones and warrants further study for unique mechanisms.

- Position 2 Modifications: The phenyl group in the target compound lacks the electron-withdrawing trifluoromethyl group seen in San 6706 and norflurazon. This difference likely reduces herbicidal potency but may enhance stability or selectivity in non-plant systems.

Mode of Action in Herbicidal Analogues

- San 6706 and San 9789 : These trifluoromethylphenyl derivatives inhibit both photosynthesis and chloroplast development, enabling dual-action weed control . The trifluoromethyl group enhances lipophilicity, improving membrane penetration.

- Norflurazon: The methylamino group and trifluoromethylphenyl substituent target phytoene desaturase, disrupting carotenoid synthesis and leading to photobleaching in weeds .

- San 9785 : Despite altering thylakoid fatty acids, it preserves chloroplast ultrastructure, suggesting a nuanced lipid-modifying mechanism .

The target compound’s phenyl group and hydrazino substituent may limit herbicidal efficacy compared to trifluoromethyl analogues but could offer novel interactions in non-agrochemical applications (e.g., enzyme inhibition).

Biological Activity

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone is a compound of interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, effects on plant physiology, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 239.7 g/mol. The structural features include:

- A pyridazinone core,

- A chlorine substituent at the 4-position,

- A phenyl group at the 2-position,

- A hydrazine moiety contributing to its reactivity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyridazine derivatives, including this compound. The compound exhibited significant activity against several bacterial strains, as summarized in Table 1.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 31.25 |

| Staphylococcus aureus | 18 | 15.625 |

| Bacillus subtilis | 16 | 31.25 |

| Salmonella typhi | 14 | 62.5 |

| Aspergillus niger | 12 | 125 |

| Candida albicans | 10 | 125 |

These results indicate that the compound possesses moderate to high antibacterial activity, particularly against Staphylococcus aureus.

Effects on Plant Physiology

Research has also investigated the effects of this compound on plant systems, specifically focusing on chloroplast development and function in Hordeum vulgare (barley). The study found that exposure to the compound resulted in:

- Altered Fatty-Acid Composition : Changes in the lipid profile of thylakoid membranes were observed.

- Chloroplast Morphology : Despite modifications, no gross abnormalities were noted in chloroplast structure.

- Fluorescence Kinetics : The interaction between photosystems I and II was significantly affected, indicating potential interference with electron transport processes.

These findings suggest that while the compound can modify chloroplast functionality, it does not severely disrupt overall chloroplast integrity .

Case Studies and Research Findings

Several case studies highlight the biological significance of pyridazine derivatives:

- Antimicrobial Efficacy : A study reported that derivatives similar to this compound demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Cytotoxicity Evaluation : The cytotoxic effects were assessed using brine shrimp lethality bioassay, where various derivatives showed varying degrees of toxicity, suggesting potential for anticancer applications .

- Synthesis and Characterization : The synthesis of this compound involved refluxing γ-keto acids with methyl hydrazine, yielding high purity products suitable for further biological testing .

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways affected by 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone in plant systems?

- Mechanistic Insights : The compound inhibits fatty acid desaturation (e.g., linoleic to linolenic acid) by targeting Δ15-desaturases, altering membrane lipid composition critical for chloroplast function . It also disrupts carotenoid biosynthesis, leading to phytoene accumulation due to inhibited phytoene desaturase activity . Additionally, it suppresses the Hill reaction in photosynthesis by interfering with Photosystem II electron transport .

- Methodological Recommendations :

- Use gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling.

- Employ high-performance liquid chromatography (HPLC) to quantify carotenoids and phytoene accumulation.

- Measure photosynthetic electron transport rates using oxygen evolution assays or chlorophyll fluorescence .

Q. How does the compound influence chloroplast development and thylakoid membrane organization?

- Key Findings : The compound reduces polyunsaturated fatty acids (PUFAs) in membrane lipids, leading to altered thylakoid ultrastructure (e.g., increased appressed/non-appressed membrane regions) . This disrupts energy distribution between Photosystem I and II, lowering photosynthetic efficiency.

- Experimental Approaches :

- Electron microscopy to visualize thylakoid membrane stacking.

- Spectroscopic assays (e.g., 77K fluorescence) to assess energy transfer between pigment-protein complexes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s efficacy in inhibiting desaturase enzymes across different species?

- Case Studies : In Chroomonas salina (algae), the compound reduces 20:5(n3) and 22:6(n3) fatty acids in phospholipids, but shows minimal effects in Crypthecodinium cohnii . In wheat, it blocks linolenic acid synthesis and frost hardening .

- Strategies for Resolution :

- Compare enzyme isoform specificity across species using in vitro desaturase assays.

- Evaluate lipid compartmentalization (e.g., plastid vs. endoplasmic reticulum pathways) via subcellular fractionation .

- Data Table : Species-Specific Responses to Desaturase Inhibition

| Species | Affected Fatty Acids | Physiological Impact | Reference |

|---|---|---|---|

| C. salina | 20:5(n3), 22:6(n3) | Reduced PUFA in phospholipids | |

| C. cohnii | None significant | No lipid changes | |

| Winter wheat | 18:3(n3) | Loss of frost resistance |

Q. What experimental designs are optimal for elucidating the compound’s dual role in photosynthetic inhibition and lipid biosynthesis?

- Integrated Workflow :

Short-Term Exposure : Measure immediate effects on Photosystem II (e.g., chlorophyll fluorescence quenching) .

Long-Term Exposure : Track lipid remodeling via time-course lipidomics and correlate with chloroplast ultrastructure changes .

Genetic Knockouts : Use mutants lacking specific desaturases (e.g., fad3) to isolate lipid-related effects from photosynthetic inhibition .

Q. How do structural modifications (e.g., methylhydrazino vs. dimethylamino groups) impact biological activity?

- Comparative Analysis :

- The dimethylamino derivative (SAN 9785) inhibits Δ6- and Δ15-desaturases in algae and plants .

- The methylhydrazino group may enhance binding to metalloenzymes (e.g., desaturases) via chelation, altering inhibition kinetics.

- Methodological Recommendations :

- Conduct structure-activity relationship (SAR) studies using analogs with varied substituents.

- Use molecular docking to predict interactions with desaturase active sites .

Q. What are the implications of the compound’s interference with carotenoid biosynthesis for stress adaptation studies?

- Mechanistic Insight : By blocking phytoene desaturase, the compound prevents carotenoid synthesis, increasing photooxidative stress sensitivity .

- Experimental Applications :

- Use the compound to induce oxidative stress in model plants (e.g., Arabidopsis) for studying ROS scavenging pathways.

- Pair with antioxidant supplementation (e.g., ascorbate) to isolate carotenoid-specific stress responses .

Methodological Best Practices

- Lipidomic Profiling : Combine thin-layer chromatography (TLC) for lipid class separation with GC-MS for fatty acid quantification .

- Enzyme Activity Assays : Isolate microsomal or plastid membranes to measure desaturase activity using radiolabeled substrates (e.g., ¹⁴C-18:2) .

- Structural Analysis : X-ray crystallography or cryo-EM to resolve compound-enzyme complexes for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.